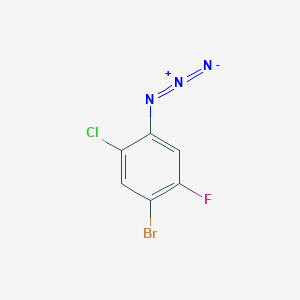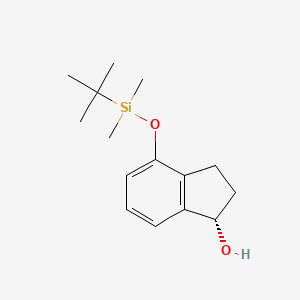
(S)-4-((Tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-((Tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-OL is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its ability to protect hydroxyl groups during chemical reactions, thereby preventing unwanted side reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((Tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-OL typically involves the protection of the hydroxyl group of (S)-2,3-dihydro-1H-inden-1-OL with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same reagents and conditions but utilizes larger reactors and more efficient purification techniques to handle the increased volume.
化学反应分析
Types of Reactions
(S)-4-((Tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.
Substitution: Substitution reactions often involve reagents like TBAF (Tetrabutylammonium fluoride) to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction yields alcohols.
科学研究应用
(S)-4-((Tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-OL is widely used in scientific research for various applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and materials.
作用机制
The mechanism of action of (S)-4-((Tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-OL involves the protection of hydroxyl groups. The TBDMS group is introduced into the molecule to prevent the hydroxyl group from participating in unwanted side reactions. This protection is achieved through the formation of a stable silyl ether bond, which can be selectively cleaved under mild conditions to regenerate the free hydroxyl group.
相似化合物的比较
Similar Compounds
- (S)-4-((Trimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-OL
- (S)-4-((Triisopropylsilyl)oxy)-2,3-dihydro-1H-inden-1-OL
- (S)-4-((Tert-butyldiphenylsilyl)oxy)-2,3-dihydro-1H-inden-1-OL
Uniqueness
The uniqueness of (S)-4-((Tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-inden-1-OL lies in its balance between steric hindrance and stability. The TBDMS group provides sufficient steric protection to the hydroxyl group while being relatively easy to remove under mild conditions. This makes it a versatile protecting group in organic synthesis.
属性
分子式 |
C15H24O2Si |
|---|---|
分子量 |
264.43 g/mol |
IUPAC 名称 |
(1S)-4-[tert-butyl(dimethyl)silyl]oxy-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C15H24O2Si/c1-15(2,3)18(4,5)17-14-8-6-7-11-12(14)9-10-13(11)16/h6-8,13,16H,9-10H2,1-5H3/t13-/m0/s1 |
InChI 键 |
MIOUJDQKLNIETA-ZDUSSCGKSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC2=C1CC[C@@H]2O |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC2=C1CCC2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


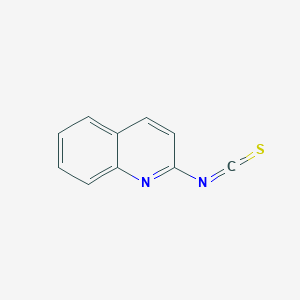
![4-{Bicyclo[1.1.1]pentane-1-sulfonyl}phenol](/img/structure/B15297319.png)

![rac-(3aR,4R,6aS)-2-(2-hydroxyhex-5-en-1-yl)-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B15297326.png)
![Tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15297340.png)

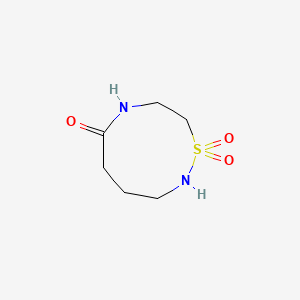
![6-(4-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B15297371.png)
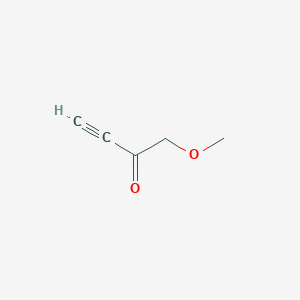
![1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B15297394.png)
![7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B15297404.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid](/img/structure/B15297412.png)

